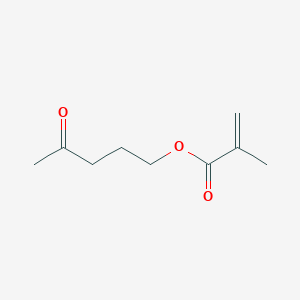
N-Octadecylpentacosa-10,12-diynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octadecylpentacosa-10,12-diynamide is a chemical compound with the molecular formula C43H79NO. It is a member of the diynamide family, characterized by the presence of two triple bonds in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadecylpentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with octadecylamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Octadecylpentacosa-10,12-diynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
N-Octadecylpentacosa-10,12-diynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of cell membrane interactions and as a component in the design of drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-Octadecylpentacosa-10,12-diynamide involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. These interactions are mediated by the compound’s hydrophobic and hydrophilic regions, which allow it to associate with various molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-aminoethyl)pentacosa-10,12-diynamide
- N-(2-(methylamino)ethyl)pentacosa-10,12-diynamide
- N-(2-(dimethylamino)ethyl)pentacosa-10,12-diynamide
Uniqueness
N-Octadecylpentacosa-10,12-diynamide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring strong interactions with lipid membranes. Additionally, the presence of two triple bonds in its structure allows for unique chemical reactivity and the formation of conjugated systems .
Propriétés
Numéro CAS |
582465-73-4 |
|---|---|
Formule moléculaire |
C43H79NO |
Poids moléculaire |
626.1 g/mol |
Nom IUPAC |
N-octadecylpentacosa-10,12-diynamide |
InChI |
InChI=1S/C43H79NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-27-29-31-33-35-37-39-41-43(45)44-42-40-38-36-34-32-30-28-20-18-16-14-12-10-8-6-4-2/h3-22,27-42H2,1-2H3,(H,44,45) |
Clé InChI |
YQUMWWGSAJSPBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCC#CC#CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


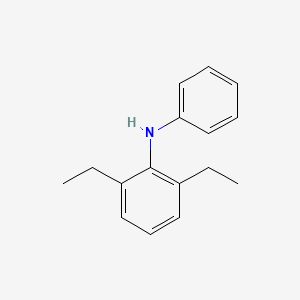
![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)
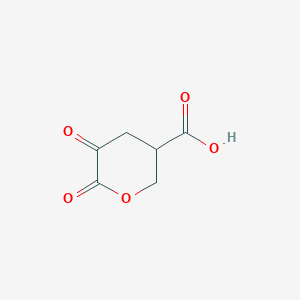

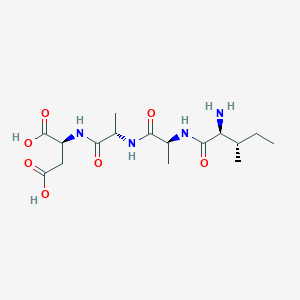
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
![2-(2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B12580620.png)
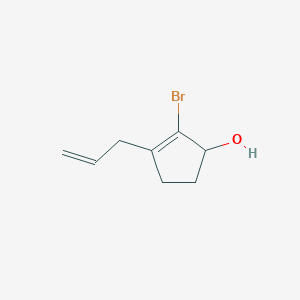
![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)
![Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12580626.png)
